N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-methylphenoxy)acetamide

Description

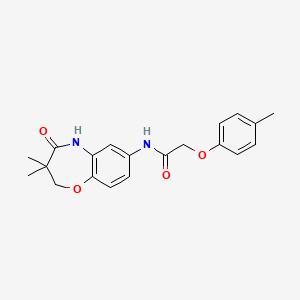

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-methylphenoxy)acetamide is a benzoxazepine derivative characterized by a seven-membered heterocyclic ring fused with a benzene moiety. The core structure includes a 3,3-dimethyl-4-oxo group, which contributes to its conformational rigidity, and a 2-(4-methylphenoxy)acetamide substituent at the 7-position (Figure 1). Its molecular formula is C₂₀H₂₂N₂O₅, with a molecular weight of 370.405 g/mol .

Synthesis and Characterization: The synthesis typically involves multi-step reactions, starting with the formation of the benzoxazepine core via cyclization of appropriate precursors, followed by coupling with 2-(4-methylphenoxy)acetic acid. Key steps include:

Ring formation: Cyclization of amino alcohols under acidic conditions.

Acetamide coupling: Reaction with 2-(4-methylphenoxy)acetyl chloride in the presence of a base like triethylamine.

Characterization is performed using NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure and purity .

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-13-4-7-15(8-5-13)25-11-18(23)21-14-6-9-17-16(10-14)22-19(24)20(2,3)12-26-17/h4-10H,11-12H2,1-3H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVYGVLFEUPOFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of benzoxazepine derivatives are highly dependent on substituent variations. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Benzoxazepine Derivatives

Key Structural and Functional Differences:

Substituent Effects on Lipophilicity: The 4-methylphenoxy group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. 4-Methoxyphenoxy analogs (e.g., C₂₀H₂₂N₂O₅) exhibit higher polarity due to the electron-donating methoxy group, which may reduce metabolic degradation but also limit blood-brain barrier penetration . 4-Fluorophenoxy derivatives (e.g., C₁₉H₁₉FN₂O₄) show increased bioavailability, attributed to fluorine’s electronegativity enhancing binding to hydrophobic pockets in enzymes .

Impact of Heterocyclic Core Modifications: Replacement of oxygen with sulfur in benzothiazepines (e.g., : C₁₇H₁₇N₃O₄S₂) increases ring flexibility and alters electronic properties, often leading to stronger enzyme inhibition but reduced metabolic stability .

Biological Activity Trends :

- Compounds with m-tolyloxy or 3,4-dimethoxyphenyl groups (e.g., C₂₀H₂₂N₂O₄) demonstrate superior anti-inflammatory activity due to optimized π-π stacking with cyclooxygenase (COX) enzymes .

- Sulfonamide-containing analogs (e.g., : C₁₇H₁₇N₃O₄S₂) exhibit potent antimicrobial activity, likely due to sulfonamide’s ability to disrupt folate synthesis in pathogens .

Table 2: Pharmacokinetic and Physicochemical Comparison

Critical Analysis of Research Findings

- Structural Optimization: The target compound’s 4-methylphenoxy group strikes a balance between lipophilicity and metabolic stability, making it a promising candidate for further in vivo studies. However, its moderate solubility (12.4 µg/mL) may require formulation enhancements for oral delivery .

- Comparative Limitations : Unlike benzothiazepines (), benzoxazepines generally show weaker antimicrobial activity but better tolerability in mammalian cells .

- Future Directions: Introducing biodegradable groups (e.g., ester linkages) or targeted delivery systems (e.g., nanoparticles) could mitigate solubility issues while retaining therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.